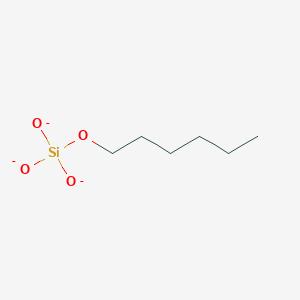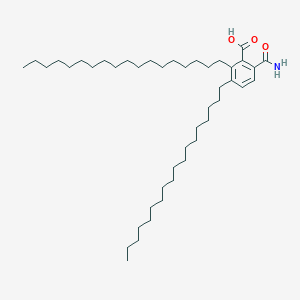![molecular formula C9H7BF6O3 B12341005 B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C9H7BF6O3 and a molecular weight of 287.95 g/mol . This compound is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
The synthesis of B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate trifluoromethyl and trifluoroethoxy substituted benzene derivatives.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic acid derivative.
Analyse Des Réactions Chimiques
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including :
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The trifluoromethyl group can undergo reduction to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid has several applications in scientific research :
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and sensors for glucose monitoring.
Industry: It is used in the development of advanced materials, such as polymers and pharmaceuticals, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group :
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site serine residues of enzymes, leading to inhibition of enzyme activity.
Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in those pathways.
Comparaison Avec Des Composés Similaires
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid can be compared with other boronic acid derivatives :
4-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the trifluoroethoxy group, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but lacks the trifluoroethoxy group, which may affect its reactivity and applications.
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid: Contains an isopropoxy group instead of a trifluoroethoxy group, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H7BF6O3 |
|---|---|
Poids moléculaire |
287.95 g/mol |
Nom IUPAC |
[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-1-5(10(17)18)3-6(7)9(14,15)16/h1-3,17-18H,4H2 |
Clé InChI |
URCDPDANUDVTKI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OCC(F)(F)F)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)
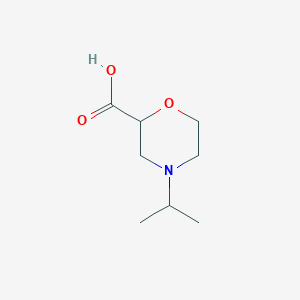

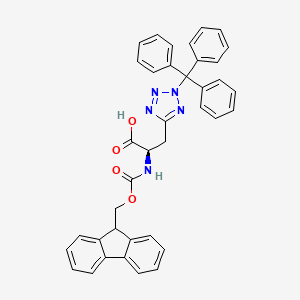
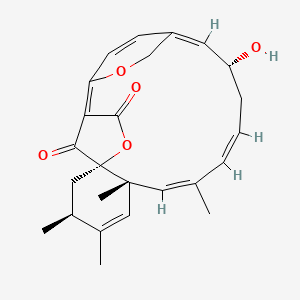
![Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B12340954.png)
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)
![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
